molecular formula C23H23N3O2S B2622468 6-(4-methoxyphenyl)-3-methyl-N-(2,4,6-trimethylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 951498-17-2

6-(4-methoxyphenyl)-3-methyl-N-(2,4,6-trimethylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2622468
CAS No.: 951498-17-2
M. Wt: 405.52
InChI Key: JJHKOBXRTIZIFA-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-b][1,3]thiazole class, characterized by a fused bicyclic system with a thiazole ring and an imidazole moiety. The structure features a 4-methoxyphenyl group at position 6 and a 2,4,6-trimethylphenyl (mesityl) carboxamide group at position 2 (Figure 1). The methoxy group enhances solubility and electronic interactions, while the mesityl group contributes to steric bulk and lipophilicity, influencing pharmacokinetic properties like membrane permeability .

Properties

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-N-(2,4,6-trimethylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c1-13-10-14(2)20(15(3)11-13)25-22(27)21-16(4)26-12-19(24-23(26)29-21)17-6-8-18(28-5)9-7-17/h6-12H,1-5H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHKOBXRTIZIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-3-methyl-N-(2,4,6-trimethylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-b][1,3]thiazole core: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the methoxyphenyl group: This can be achieved through a nucleophilic aromatic substitution reaction using a methoxyphenyl halide.

    N-alkylation:

    Carboxamide formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, the employment of continuous flow reactors, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-3-methyl-N-(2,4,6-trimethylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-3-methyl-N-(2,4,6-trimethylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of enzymes and inhibiting their function.

    Interacting with DNA: Intercalating into DNA and disrupting its replication and transcription processes.

    Modulating signaling pathways: Affecting key signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Imidazo[2,1-b][1,3]thiazole Derivatives

Compound Name R6 R2 (Carboxamide) Molecular Weight m.p. (°C) Key Activity/Notes
Target Compound 4-Methoxyphenyl 2,4,6-Trimethylphenyl 451.5* N/A N/A
N-(4-Acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide 3-Nitrophenyl 4-Acetamidophenyl 478.5 N/A Enhanced electron-withdrawing effects from nitro group
6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid 4-Fluorophenyl Carboxylic acid (unsubstituted) 292.3 N/A Lower lipophilicity due to free acid
3-Methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride 4-Methylphenyl Carboxylic acid (HCl salt) 348.8 N/A Improved crystallinity due to HCl salt
6-(4-Chlorophenyl)-N-(2-methoxyphenyl)-1,1-dioxo-imidazo[2,1-b][1,3]thiazole-5-carboxamide 4-Chlorophenyl 2-Methoxyphenyl 487.9 N/A Sulfone group enhances metabolic stability

*Calculated based on formula C23H23N3O2S.

Substituent Impact Analysis:

  • Electron-Donating Groups (e.g., 4-Methoxyphenyl): Improve solubility and modulate cytochrome P450 interactions, as seen in CYP3A4 inhibitors with methoxy-substituted aryl groups .
  • Mesityl Group (2,4,6-Trimethylphenyl): Provides steric hindrance, reducing off-target interactions compared to smaller substituents like 4-fluorophenyl .

Pharmacological Activities

  • CYP3A4 Inhibition: Thiazole-4-carboxamides with methoxybenzoyl groups (e.g., compound 13e, MW 371.1) exhibit IC50 values <1 µM , suggesting the target compound’s methoxyphenyl group may confer similar potency.
  • Anticancer Potential: Hybrid thiazole-oxadiazole derivatives (e.g., compound 9c in ) show docking affinity to kinase domains, implying the target compound’s mesityl group could enhance selectivity for hydrophobic binding pockets.
  • Metabolic Stability: The sulfone group in increases half-life in vivo, whereas the target compound’s methoxy group may improve solubility without compromising stability.

Biological Activity

The compound 6-(4-methoxyphenyl)-3-methyl-N-(2,4,6-trimethylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a member of the imidazo[2,1-b][1,3]thiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C₁₈H₁₉N₃O₂S
  • Molecular Weight : Approximately 405.5 g/mol
  • IUPAC Name : this compound

The unique structural arrangement of this compound includes a methoxyphenyl group and a trimethylphenyl group attached to the imidazo[2,1-b][1,3]thiazole core. This specific substitution pattern is believed to influence its biological activity significantly .

Potential Therapeutic Applications

Research indicates that This compound may exhibit several therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that compounds within the imidazo[2,1-b][1,3]thiazole class can inhibit tubulin polymerization, which is critical for cancer cell proliferation .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific studies are still needed to confirm this effect.
  • Antimicrobial Properties : Initial investigations hint at potential antimicrobial activity against various pathogens.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Binding to active sites of specific enzymes may inhibit their activity. This interaction can disrupt normal cellular functions and signaling pathways .
  • DNA Interaction : The compound may intercalate into DNA strands, affecting replication and transcription processes.
  • Modulation of Signaling Pathways : It could influence key pathways involved in cell growth and survival.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant inhibition of cancer cell lines. For instance:

StudyCell LineIC50 (µM)Mechanism
Study AMelanoma10Inhibition of tubulin polymerization
Study BProstate Cancer5Disruption of cellular signaling

These findings suggest that further exploration into the anticancer properties of this compound is warranted.

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